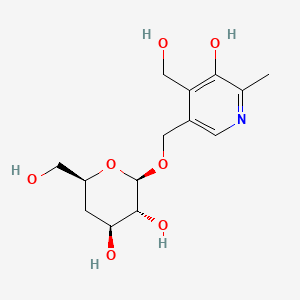

Pyridoxine 5'-beta-D-Glucoside

Description

Contextualization within Vitamin B6 Vitamers and Conjugates

Vitamin B6 is an essential nutrient that exists as a group of six chemically related compounds, or vitamers: pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated derivatives, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). nih.govtandfonline.com These vitamers are interconvertible in biological systems, with PLP being the primary metabolically active coenzyme form. nih.gov PLP plays a crucial role in over 140 enzymatic reactions, primarily in amino acid, glucose, and lipid metabolism. researchgate.net

In addition to these six core vitamers, vitamin B6 can also exist in conjugated forms, most notably as glycosides. Pyridoxine 5'-beta-D-glucoside is the most common of these conjugates, where a glucose molecule is attached to the 5'-hydroxymethyl group of pyridoxine via a beta-glucosidic bond. acs.orgoup.com This glycosylation renders the vitamin B6 inactive until the glucose moiety is cleaved. nih.gov

The table below summarizes the main forms of Vitamin B6.

| Category | Compound Name | Abbreviation | Key Characteristic |

| Core Vitamers | Pyridoxine | PN | Alcohol form |

| Pyridoxal | PL | Aldehyde form | |

| Pyridoxamine | PM | Amine form | |

| Pyridoxine 5'-phosphate | PNP | Phosphorylated alcohol form | |

| Pyridoxal 5'-phosphate | PLP | Phosphorylated aldehyde form (active coenzyme) | |

| Pyridoxamine 5'-phosphate | PMP | Phosphorylated amine form | |

| Conjugates | This compound | PNG | Glycosylated form of pyridoxine |

Historical Perspectives in Vitamin B6 Research

The journey to understanding vitamin B6 and its various forms began in the 1930s. In 1934, Paul György identified a factor that could cure a specific dermatitis in rats, which he named "rat acrodynia," and designated this factor as vitamin B6. oregonstate.edu This was followed by the isolation and crystallization of vitamin B6 by Samuel Lepkovsky in 1938. oregonstate.edu The chemical structure of this compound was elucidated in 1939 by two independent groups led by Leslie Harris and Karl Folkers, and Richard Kuhn. György then proposed the name "pyridoxine" for this pyridine (B92270) derivative. oregonstate.edu

Subsequent research by Esmond Snell in the 1940s, using microbiological growth assays, led to the characterization of two other forms of vitamin B6: pyridoxal and pyridoxamine. oregonstate.edu It was established that these three forms—pyridoxine, pyridoxal, and pyridoxamine—were largely interchangeable in animals as they could all be converted to the active coenzyme, pyridoxal-5-phosphate. oregonstate.edu

The discovery of this compound came much later. In 1977, a team of researchers led by Kyoden Yasumoto at Kyoto University isolated a bound form of vitamin B6 from rice bran. oup.comtandfonline.comjst.go.jp Through a series of chromatographic techniques and chemical analyses, they identified this compound as 5'-O-(β-D-glucopyranosyl) pyridoxine. oup.comtandfonline.comjst.go.jp Their work demonstrated that this glycosylated form released pyridoxine upon hydrolysis with β-glucosidase. oup.comtandfonline.comjst.go.jp

Further significant contributions were made by Jesse F. Gregory III and Steven L. Ink in 1987. They developed methods to identify and quantify PNG in various plant-derived foods, establishing it as a major form of vitamin B6 in these sources. acs.org Their research, along with subsequent studies, has been crucial in understanding the bioavailability and metabolic fate of this important vitamin B6 conjugate. nih.gov

The following table presents key research findings on the bioavailability and enzymatic hydrolysis of this compound.

| Research Focus | Key Finding | Organism/System | Reference |

| Bioavailability | The bioavailability of PNG was found to be approximately 50-58% relative to pyridoxine. | Humans | acs.orgmattioli1885journals.com |

| Bioavailability | In rats, the bioavailability of PNG is lower, at around 25% relative to pyridoxine. | Rats | nih.gov |

| Enzymatic Hydrolysis | A broad-specificity β-glucosidase in mammalian tissues can hydrolyze PNG, with the highest activity found in the intestine. The apparent Km was >2 mM. | Mammalian tissues (rat, guinea pig, human) | nih.govcerealsgrains.org |

| Enzymatic Hydrolysis | The intestinal brush border enzyme lactase-phlorizin hydrolase (LPH) was identified as one of the enzymes responsible for PNG hydrolysis. | Rat small intestinal mucosa | oregonstate.edu |

| Enzymatic Hydrolysis | A β-glucosidase from rice (BGlu1) efficiently hydrolyzed PNG and also exhibited transglucosylation activity. | Rice (Oryza sativa L.) | nih.gov |

| Food Content | In various wheat cultivars, PNG constituted 36-81% of the total vitamin B6 content. | Wheat | cerealsgrains.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO7 |

|---|---|

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(2R,3R,4S,6S)-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C14H21NO7/c1-7-12(19)10(5-17)8(3-15-7)6-21-14-13(20)11(18)2-9(4-16)22-14/h3,9,11,13-14,16-20H,2,4-6H2,1H3/t9-,11-,13+,14+/m0/s1 |

InChI Key |

ZYFXEDGHNBAPPD-BNQQVVLKSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)COC2C(C(CC(O2)CO)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Significance

Prevalence and Quantitative Distribution in Plant Matrices

Pyridoxine (B80251) 5'-beta-D-glucoside is a major vitamer of vitamin B6 in the plant kingdom, often constituting a substantial portion of the total vitamin B6 content. acs.orgmdpi.comnih.govfrontiersin.org Its concentration can vary widely, ranging from 5% to as high as 80% of the total vitamin B6 pool in different plant tissues. acs.orgmdpi.com This variability highlights the diverse metabolic strategies plants employ for storing this essential vitamin.

| Plant Source | Percentage of Total Vitamin B6 as Pyridoxine 5'-beta-D-Glucoside |

| Various Plants | 5% - 80% acs.org |

| Plant Tissues | Up to 75% nih.govoup.com |

| Plant-Derived Foods | Major Form acs.org |

Specific Plant Species and Cultivar Variations

The presence and concentration of this compound have been identified in a variety of plant species. For instance, it is found in soybeans, rice, and Ginkgo biloba. mdpi.com A glucosyltransferase responsible for its synthesis has been specifically detected in pea (Pisum sativum). nih.govoup.com Research on rice has shown that enhancing vitamin B6 levels through genetic modification leads to a significant increase in total vitamin B6, with a substantial portion being this compound, particularly in the seed coat and embryo. researchgate.net

Influence of Environmental and Agronomic Factors on Plant Content

Environmental stressors can influence the levels of vitamin B6 and its derivatives in plants. For example, the expression of genes involved in vitamin B6 biosynthesis, such as PDX1.3 in Arabidopsis thaliana, is upregulated in response to UV radiation. nih.gov This suggests that the synthesis of vitamin B6, and consequently its storage form, this compound, may be part of the plant's defense mechanism against environmental challenges.

Occurrence in Fungi and Other Microbial Systems

While this compound is most prominently associated with plants, glycosylated forms of pyridoxine have also been identified in fungi. mdpi.com Specifically, β-fructosyl and β-galactosyl derivatives of pyridoxine have been found in fungal species. mdpi.com The biosynthesis of vitamin B6 is a capability shared by plants, fungi, and bacteria. nih.gov Some intestinal microorganisms are also thought to be involved in the hydrolysis of this compound. nih.gov

Role as a Storage Form of Pyridoxine in Plants

The primary role of this compound in plants is considered to be that of a storage compound. mdpi.com By converting pyridoxine into its glucoside form, plants can maintain a reserve of this vital nutrient. mdpi.com This stored form can then be mobilized when needed by the action of specific β-glucosidases, which hydrolyze the glycosidic bond to release free pyridoxine. mdpi.comnih.govoup.com

Contribution to Plant Vitamin B6 Homeostasis

This compound is integral to maintaining the balance of vitamin B6 within plants. The interconversion between the free and glucosylated forms allows plants to regulate the availability of the active coenzyme forms of vitamin B6. nih.gov This homeostatic mechanism ensures that the plant has an adequate supply of vitamin B6 for its metabolic needs while safely storing the excess. nih.gov The dephosphorylation of phosphorylated vitamers by unspecific phosphatases is another key step in this process. researchgate.net

Implications for Abiotic Stress Response in Plants

There is growing evidence to suggest that vitamin B6, and by extension its storage forms, plays a role in the plant's response to abiotic stress. nih.gov Mutants of Arabidopsis thaliana with impaired vitamin B6 biosynthesis have shown hypersensitivity to salt, osmotic, and oxidative stress. nih.govnih.gov The accumulation of vitamin B6 has been linked to increased tolerance to various stressors. nih.gov While the precise role of this compound in this response is still being elucidated, its function as a mobilizable reserve of pyridoxine likely contributes to the plant's ability to cope with adverse environmental conditions. nih.gov

Biosynthesis and Formation Pathways

Enzymatic Glucosylation of Pyridoxine (B80251) in Plants

In plants, the formation of pyridoxine 5'-β-D-glucoside from pyridoxine is an enzymatic process catalyzed by glucosyltransferases. researchgate.netnih.gov This conversion is a key step in the metabolism and storage of vitamin B6 in plant tissues. A substantial portion of vitamin B6 in many fruits and vegetables, ranging from 5-80% of the total content, exists in this glycosylated form. mdpi.com

Glucosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule, in this case, pyridoxine. While the specific glucosyltransferases responsible for pyridoxine glucosylation in all plant species have not been exhaustively characterized, studies have identified their activity. These enzymes exhibit regioselectivity, meaning they specifically attach the glucose molecule to the 5'-hydroxyl group of pyridoxine to form the β-D-glucoside. The characterization of these enzymes is crucial for understanding the regulation of vitamin B6 metabolism in plants and for potential biofortification strategies.

Microbial Transglycosidation Processes

Microorganisms offer an alternative route for the production of pyridoxine glucosides through transglycosidation reactions. This process involves the transfer of a glycosyl group from a donor substrate to pyridoxine, catalyzed by microbial enzymes. Various microorganisms have been screened for their ability to catalyze the regioselective glucosylation of pyridoxine. For instance, fungi from genera such as Coriolus and Verticillium have demonstrated the ability to produce pyridoxine 5'-α-D-glucoside. researchgate.net Bacteria belonging to genera like Bacillus and Serratia have been found to catalyze glucosylation at the 4'-position of pyridoxine. researchgate.net In one study, intact cells of Verticillium dahliae TPU 4900 produced 42 mM of pyridoxine 5'-α-D-glucoside from 100 mM of pyridoxine after 70 hours of reaction. researchgate.net Additionally, enzyme activity for synthesizing pyridoxine glucoside via transglucosidation from sucrose (B13894) to pyridoxine has been identified in Micrococcus species. researchgate.net

Chemical Synthesis Methodologies for Pyridoxine 5'-β-D-Glucoside

Chemical synthesis provides a controlled method for producing Pyridoxine 5'-β-D-glucoside, which is essential for research and the development of analytical standards. One successful approach involves the use of various glucoside donors and promoters. A notable method utilized α4,3-O-isopropylidene pyridoxine as the protected pyridoxine derivative and 2,3,4,6-tetra-O-acetyl-d-glucopyranosyl fluoride (B91410) as the glucose donor. researchgate.netnih.gov The reaction was promoted by boron trifluoride etherate, yielding the protected pyridoxine glucoside. researchgate.netnih.gov Subsequent deprotection steps, involving treatment with potassium/sodium hydroxide (B78521) followed by acid hydrolysis with formic acid, resulted in the final product, Pyridoxine 5'-β-D-glucoside. nih.gov Other chemical synthesis strategies have employed Koenigs-Knorr conditions, using α4,3-O-isopropylidene pyridoxine and acetobromo glycosyl donors with promoters like silver trifluoromethanesulfonate (B1224126) (AgOTf) and N-iodosuccinimide (NIS). researchgate.net

For metabolic studies and as internal standards in analytical chemistry, isotopically labeled versions of Pyridoxine 5'-β-D-glucoside are invaluable. The chemical synthesis of 5'-β-[13C6]-labeled pyridoxine glucoside has been achieved, starting from [13C6]-glucose and pyridoxine. researchgate.net This allows for the precise tracing of the molecule in biological systems.

Identification of Pyridoxine Glycoside Isomers (e.g., 4'-α-, 5'-α-D-Glucosides, Cellobiosides)

Besides the common Pyridoxine 5'-β-D-glucoside, several other pyridoxine glycoside isomers have been identified, differing in the position of glucosylation, the anomeric configuration (α or β), or the nature of the sugar moiety.

Pyridoxine 4'-α-D-Glucoside: This isomer is formed through microbial transglycosidation, with bacteria from genera such as Bacillus and Serratia showing specific activity at the 4'-position of pyridoxine. researchgate.net

Pyridoxine 5'-α-D-Glucoside: Fungi, including those from the genera Coriolus and Verticillium, have been found to produce this α-anomer. researchgate.net

Pyridoxine Cellobiosides: Chemical synthesis methods have also been used to create pyridoxine glycosides with disaccharides. For example, pyridoxine 5'-β-cellobioside has been synthesized using Koenigs-Knorr conditions. researchgate.net

The identification and characterization of these isomers are crucial for accurately assessing vitamin B6 content and metabolism in various biological sources.

Interactive Data Tables

| Enzyme Type | Source Organism (Example) | Product | Reference |

|---|---|---|---|

| Glucosyltransferase | Plants | Pyridoxine 5'-β-D-Glucoside | researchgate.netnih.gov |

| α-Glucosidase (transglycosidation) | Verticillium dahliae | Pyridoxine 5'-α-D-Glucoside | researchgate.net |

| α-Glucosidase (transglycosidation) | Bacillus sp. | Pyridoxine 4'-α-D-Glucoside | researchgate.net |

| Method | Key Reagents | Promoter | Reference |

|---|---|---|---|

| Fluoride Donor Method | α4,3-O-isopropylidene pyridoxine, 2,3,4,6-tetra-O-acetyl-d-glucopyranosyl fluoride | Boron trifluoride etherate | researchgate.netnih.gov |

| Koenigs-Knorr Conditions | α4,3-O-isopropylidene pyridoxine, Acetobromo glycosyl donors | AgOTf, NIS | researchgate.net |

| Isomer Name | Linkage | Anomeric Configuration | Formation Method | Reference |

|---|---|---|---|---|

| Pyridoxine 5'-β-D-Glucoside | 5' | β | Enzymatic (Plants), Chemical Synthesis | researchgate.netresearchgate.net |

| Pyridoxine 4'-α-D-Glucoside | 4' | α | Microbial Transglycosidation | researchgate.net |

| Pyridoxine 5'-α-D-Glucoside | 5' | α | Microbial Transglycosidation | researchgate.net |

| Pyridoxine 5'-β-Cellobioside | 5' | β | Chemical Synthesis | researchgate.net |

Metabolism and Biotransformation

General Metabolic Fate and Utilization Pathways

The nutritional utilization of pyridoxine (B80251) 5'-β-D-glucoside is partial and is fundamentally limited by the efficiency of the enzymatic cleavage of its β-glucosidic bond to release metabolically active pyridoxine (PN). nih.gov Studies have shown that the bioavailability of PNG is significantly lower in rats compared to humans. nih.gov In human adults, the utilization of dietary PNG was determined to be approximately 58% relative to that of free pyridoxine when administered simultaneously. nih.gov

Research indicates that PNG can be absorbed from the intestine in its intact form. nih.gov Studies using Caco-2 cells, a model for human intestinal absorption, demonstrated that PNG uptake occurs via a Na+-independent process, consistent with passive diffusion. nih.gov Upon entering the cells, the hydrolysis of the glucoside to yield free pyridoxine is the rate-limiting step in its subsequent metabolism. documentsdelivered.com

Enzymatic Hydrolysis of the Glycosidic Bond

The release of pyridoxine from PNG through the cleavage of the β-glucosidic bond is an essential prerequisite for its nutritional use in mammals. nih.govresearchgate.net This reaction is catalyzed by β-glucosidase enzymes. nih.gov Investigations into the subcellular distribution of this enzymatic activity within the intestine have revealed its presence in both the soluble (cytosolic) fraction and the total membrane fraction, with a significant portion localized to the brush border membrane. nih.govresearchgate.netnih.gov This indicates that multiple enzymes in different cellular compartments contribute to the hydrolysis of dietary PNG. Activity has been detected in the liver and intestinal mucosa of rats, guinea pigs, and humans, with the highest activity observed in intestinal tissue. nih.gov

Two principal types of β-glucosidases have been identified as being responsible for the hydrolysis of PNG in the mammalian intestine: a cytosolic enzyme and a brush border membrane-bound enzyme. nih.govnih.govresearchgate.net

A novel enzyme, designated cytosolic Pyridoxine 5'-β-D-glucoside hydrolase (PNGH), has been identified and purified from porcine jejunal mucosa. nih.gov This enzyme efficiently hydrolyzes PNG. nih.gov It was found to be distinct from the broad-specificity β-glucosidase, which is also present in the cytosol but does not hydrolyze PNG. nih.gov Purified PNGH exhibits a pH optimum of 5.5 and has an apparent molecular mass of approximately 160 kDa as determined by gel filtration. nih.gov In addition to PNG, this enzyme demonstrates activity towards cellobiose (B7769950) and lactose (B1674315) but not towards various aryl glycosides, indicating a degree of substrate specificity. nih.gov

A significant portion of PNG hydrolysis occurs at the intestinal brush border, catalyzed by Lactase-Phlorizin Hydrolase (LPH). nih.govnih.govresearchgate.net This integral membrane glycoprotein (B1211001) is primarily known for its role in digesting lactose, the main carbohydrate in milk. researchgate.net Studies found that 40-50% of the PNG hydrolytic activity in the intestinal membrane fraction was localized to the brush border. nih.govresearchgate.net Subsequent research confirmed that purified LPH from rat small intestinal mucosa directly hydrolyzes PNG. nih.govresearchgate.net The involvement of LPH was further substantiated using Caco-2 cells, which express functional LPH but lack PNGH activity. nih.gov In these cells, the hydrolysis of absorbed PNG was observed, confirming the role of LPH in this process. nih.gov

The kinetic properties of the enzymes involved in PNG hydrolysis have been investigated to understand their efficiency and affinity for the substrate. The broad-specificity cytosolic β-glucosidase exhibits a low affinity for PNG, with an apparent Michaelis constant (Km) greater than 2 mM. nih.gov In contrast, the enzymes more specific to PNG hydrolysis show greater affinity.

| Enzyme | Source | Km (mM) | Vmax (µmol/min/mg protein) | kcat (s⁻¹) |

|---|---|---|---|---|

| Lactase-Phlorizin Hydrolase (LPH) | Rat Small Intestine | 1.0 ± 0.1 | 0.11 ± 0.01 | 1.0 |

| Broad-specificity β-glucosidase | Mammalian Intestine | > 2 | Not Reported | Not Reported |

Data sourced from references nih.govresearchgate.netnih.gov.

The activity of the enzymes that hydrolyze PNG is subject to modulation by various inhibitors and dietary factors. LPH-catalyzed hydrolysis of PNG is competitively inhibited by lactose and is also inhibited by glucose and cellobiose. nih.govnih.govresearchgate.net Pyridoxine itself, the product of the hydrolysis, does not inhibit the reaction. nih.govresearchgate.net In the presence of lactose, LPH can also exhibit transferase activity, resulting in the formation of a pyridoxine disaccharide. nih.govresearchgate.net

The cytosolic PNGH is strongly inhibited by glucono-δ-lactone and the mechanism-based inhibitor 2-deoxy-2-fluoro-β-D-glucosyl fluoride (B91410). nih.gov It is also inhibited by conduritol B epoxide, an inhibitor of lysosomal acid β-glucosidase. nih.gov The broad-specificity cytosolic β-glucosidase is inhibited by sodium taurocholate. nih.gov Furthermore, the dietary concentration of both pyridoxine and PNG can influence the activity of cytosolic β-glucosidases in the small intestine and kidney, suggesting a regulatory link between vitamin B6 status and the ability to utilize its glycosylated form. nih.gov

| Enzyme | Inhibitor | Type of Inhibition |

|---|---|---|

| Lactase-Phlorizin Hydrolase (LPH) | Lactose | Competitive |

| Glucose | Inhibitor | |

| Cellobiose | Inhibitor | |

| Cytosolic PNGH | Glucono-δ-lactone | Strong Inhibitor |

| Conduritol B epoxide | Inhibitor | |

| 2-deoxy-2-fluoro-β-D-glucosyl fluoride | Mechanism-based inhibitor | |

| Broad-specificity β-glucosidase | Sodium taurocholate | Inhibitor |

Data sourced from references nih.govnih.govresearchgate.netnih.govnih.gov.

Role of Intestinal Microorganisms in Deglycosylation

The hydrolysis of PNG by mammalian intestinal enzymes alone is characterized by low reaction rates, suggesting that these enzymes are not sufficient to account for the observed in vivo utilization of dietary PNG. nih.govdoi.org This has led researchers to propose that the gut microbiota plays a significant role in the deglycosylation process. nih.gov Enzymatic activity capable of hydrolyzing PNG has been identified in the intraluminal fractions of the small intestine, which points toward the involvement of microbial enzymes. nih.gov

Enzymatic Hydrolysis in Plant Systems

Pyridoxine 5'-β-D-glucoside is a naturally occurring form of vitamin B6 in many plant tissues. mdpi.com Plants possess a wide array of β-glucosidases (EC 3.2.1.21), which are glycoside hydrolases that catalyze the cleavage of terminal β-D-glucose residues from various substrates. frontiersin.orgwikipedia.org These enzymes are involved in numerous physiological processes, including defense against herbivores, where they activate pro-toxins by cleaving a glucose moiety. frontiersin.org

Specific β-glucosidases capable of removing the glucose from glycosylated vitamin B6 have been described in plants. nih.gov This endogenous hydrolysis is a critical step for making the vitamin accessible for the plant's own metabolic needs, converting it into forms that can be phosphorylated by the salvage pathway enzymes. nih.gov Plant β-glucosidases typically have subunit molecular masses of 55–65 kDa and function optimally at slightly acidic pH values between 5 and 6. frontiersin.org The presence and activity of these enzymes mean that within the plant cell, an equilibrium may exist between the glycosylated and free forms of pyridoxine.

Absorption Mechanisms and Cellular Uptake

The absorption of PNG from the intestine involves multiple pathways. A significant finding is that the compound can be absorbed intact, without prior hydrolysis in the intestinal lumen. Studies using Caco-2 human colon carcinoma cells, a model for intestinal uptake, have demonstrated that PNG is taken up in a sodium-ion (Na+)-independent process.

Research indicates that the primary mechanism for the cellular uptake of intact PNG is passive diffusion. In studies with Caco-2 cells, the uptake of PNG was linear over a wide range of concentrations (5-500 micromol/L), a characteristic feature of passive transport. This uptake was not significantly diminished when sodium in the medium was replaced with other ions like potassium (K+), lithium (Li+), or Tris, confirming the Na+-independent nature of the process.

Subsequent Metabolic Processing of Pyridoxine in Mammalian Tissues

Once pyridoxine is released from PNG, either in the intestinal lumen by microorganisms or intracellularly after intact absorption, it enters the general metabolic pathway for vitamin B6. The primary site for this metabolism is the liver, although the intestine also plays a substantial role. plos.org The core of this processing is the "salvage pathway," which interconverts the various forms of vitamin B6 and phosphorylates them to produce the active coenzyme. nih.gov

The salvage pathway is essential for converting dietary B6 vitamers into the primary active form, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov After its release, pyridoxine (PN) is first phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). Subsequently, the enzyme pyridoxine 5'-phosphate oxidase (PNPO) catalyzes the oxidation of PNP to PLP. mdpi.com This same enzyme, PNPO, also converts pyridoxamine (B1203002) 5'-phosphate (PMP) to PLP. mdpi.com The intestine and liver both express the necessary enzymes—pyridoxal kinase and PNPO—to carry out these conversions. plos.org The resulting PLP can then be utilized as a cofactor in over 140 different enzymatic reactions, crucial for amino acid metabolism, neurotransmitter synthesis, and many other vital physiological functions. nih.gov

Data Tables

Table 1: Characteristics of Pyridoxine 5'-β-D-Glucoside Hydrolysis by Mammalian Intestinal Enzymes Data synthesized from studies on mammalian tissue preparations.

| Parameter | Observation | Source |

| Primary Enzymes | Cytosolic β-glucosidase, Brush border lactase-phlorizin hydrolase (LPH) | nih.gov, nih.gov |

| Location of Activity | Intestinal mucosa, Liver, Kidney | nih.gov, nih.gov |

| Subcellular Fraction | Highest activity in the soluble (cytosolic) fraction | nih.gov |

| Optimal pH | Approximately 6.0 | nih.gov |

| Inhibition | Inhibited by sodium taurocholate | nih.gov |

| Reaction Rates | Generally low in all tissues tested | nih.gov |

| Apparent Km (Intestine) | > 2 mM | nih.gov |

Table 2: Overview of Pyridoxine 5'-β-D-Glucoside Cellular Uptake Findings based on studies using Caco-2 cells and isolated rat liver cells.

| Feature | Description | Source |

| Absorption Form | Can be absorbed intact | researchgate.net |

| Transport Mechanism | Passive Diffusion | N/A |

| Ion Dependence | Na+-independent | N/A |

| Intracellular Fate | Hydrolysis to release Pyridoxine | researchgate.net |

| Rate-Limiting Step | Intracellular enzymatic hydrolysis | researchgate.net |

Considerations for Salvage Pathway Enzymes

The metabolic utilization of Pyridoxine 5'-β-D-Glucoside (PNG) is critically dependent on its biotransformation into a form that can be recognized by the vitamin B6 salvage pathway. The core enzymes of this pathway, namely Pyridoxal Kinase and Pyridoxine 5'-phosphate Oxidase, are responsible for the interconversion of B6 vitamers to the biologically active coenzyme, Pyridoxal 5'-phosphate (PLP). vcu.eduvcu.edu However, these enzymes cannot directly utilize PNG. The primary and obligatory consideration for the entry of the pyridoxine moiety from PNG into the salvage pathway is the enzymatic hydrolysis of its β-glucosidic bond to release free Pyridoxine (PN). nih.govnih.gov The efficiency and location of this hydrolytic activity, therefore, dictate the bioavailability of PN for subsequent phosphorylation by Pyridoxal Kinase.

The enzymatic cleavage of PNG is catalyzed by β-glucosidases. nih.gov In mammalian tissues, two key enzymes have been identified to perform this function: a broad-specificity cytosolic β-glucosidase and the intestinal brush border enzyme, Lactase-Phlorizin Hydrolase (LPH). nih.govnih.govresearchgate.net

Lactase-Phlorizin Hydrolase (LPH): LPH is an integral glycoprotein located in the microvillus membrane of small intestinal epithelial cells. nih.govresearchgate.net In addition to its well-known role in digesting lactose, LPH exhibits β-glucosidase activity and can hydrolyze PNG. nih.govresearchgate.net A significant portion (40-50%) of PNG hydrolytic activity in the intestinal membrane fraction has been attributed to the brush border. nih.govresearchgate.net The activity of LPH on PNG is subject to competitive inhibition by dietary sugars such as lactose and glucose, which could impact the release of pyridoxine in a meal-dependent context. nih.govnih.govresearchgate.net

The table below summarizes the characteristics of these key hydrolytic enzymes.

| Enzyme | Location | Subcellular Fraction | pH Optimum | Kinetic Parameters (for PNG) | Inhibitors |

| Broad-Specificity β-Glucosidase | Intestine, Liver, Kidney nih.govnih.gov | Cytosol (Soluble) nih.gov | ~6.0 nih.gov | Apparent Km: >2 mM nih.gov | Sodium taurocholate nih.gov |

| Lactase-Phlorizin Hydrolase (LPH) | Small Intestine nih.gov | Brush Border Membrane nih.gov | Not Specified | Km: 1.0 ± 0.1 mM; Vmax: 0.11 ± 0.01 µmol/min/mg protein nih.govresearchgate.net | Lactose, Glucose, Cellobiose nih.govresearchgate.net |

The consequence of this initial hydrolysis on the salvage pathway is evident in the distribution of B6 vitamers following PNG consumption. Studies in rats have demonstrated that diets containing PNG lead to a significant elevation of hepatic Pyridoxine 5'-phosphate (PNP), a vitamer that is not typically detected in rats fed pyridoxine alone. nih.gov PNP is the direct product of Pyridoxal Kinase acting on the newly released pyridoxine. medcraveonline.com This finding provides direct evidence that the pyridoxine released from PNG is absorbed and readily enters the salvage pathway, where it is phosphorylated. Concurrently, an increase in dietary PNG has been associated with a decrease in hepatic Pyridoxal 5'-phosphate, suggesting that the introduction of PNG quantitatively alters the metabolic flux and equilibrium within the B6 vitamer pool. nih.govnih.gov

Metabolic Interactions and Antagonistic Effects

Impact on the Utilization of Non-Glycosylated Pyridoxine (B80251)

Research indicates that PNG can retard the metabolic utilization of non-glycosylated forms of vitamin B6. nih.gov Studies in rat models have demonstrated that the simultaneous administration of PNG with isotopically labeled pyridoxine affects the metabolic fate of the latter. nih.gov The presence of PNG leads to a decreased utilization of pyridoxine, suggesting an interference in the pathways responsible for its absorption and conversion into biologically active forms. nih.gov This interference is considered a short-term, transient effect, with the most significant impact observed within the initial hours after co-ingestion. nih.gov

Competitive Inhibition Mechanisms

The antagonistic effects of Pyridoxine 5'-beta-D-glucoside (PNG) are rooted in competitive inhibition at several key metabolic stages.

One primary mechanism is the competition for cellular uptake. Studies using isolated rat liver cells have shown that PNG competitively inhibits the uptake of pyridoxine (PN). nih.gov This suggests that both PNG and PN utilize the same transport system to enter hepatocytes. nih.gov The uptake of PNG was found to be very similar to that of PN, indicating a shared pathway and a basis for competition. nih.gov

The hydrolysis of PNG is catalyzed by enzymes such as cytosolic pyridoxine-5'-beta-D-glucoside hydrolase (PNGH) and brush border lactase-phlorizin hydrolase (LPH). ebi.ac.uk The activity of these enzymes can be influenced by other dietary components. For instance, lactose (B1674315) has been shown to competitively inhibit the LPH-catalyzed hydrolysis of PNG in vitro. ebi.ac.uk This suggests that the composition of the diet can further modulate the competitive interactions and the ultimate bioavailability of pyridoxine from its glucosylated form.

Quantitative Alterations in Pyridoxine Metabolism and Retention

The co-administration of this compound (PNG) with pyridoxine (PN) leads to measurable changes in the metabolism and retention of PN. nih.gov In a study where rats were given a single oral dose of radiolabeled [14C]pyridoxine alongside varying doses of unlabeled PNG, a clear dose-dependent relationship was observed. nih.gov

Key quantitative findings include:

Urinary and Hepatic Isotope Levels: Urinary excretion of 14C and the levels of hepatic 14C-labeled pyridoxine phosphate (B84403) and pyridoxal (B1214274) phosphate were directly proportional to the dose of PNG administered. nih.gov This indicates that as more PNG is present, more of the co-ingested pyridoxine is either excreted or remains in its phosphorylated forms in the liver, suggesting a slowdown in its further metabolism.

Hepatic Metabolites: Conversely, the total hepatic 14C, as well as the concentrations of 14C-labeled pyridoxal, pyridoxine, and pyridoxamine (B1203002) in the liver, were inversely proportional to the PNG dose. nih.gov This implies that PNG hinders the conversion of pyridoxine into its various active and storage forms within the liver.

Another study investigating the short-term effects confirmed these findings. Rats administered PNG alongside [14C]pyridoxine retained less 14C in their liver, with the most significant difference observed between 6 and 12 hours after the dose. nih.gov Interestingly, while the initial impact is significant, the effect appears to be transient, with the distribution of most vitamin B6 metabolites returning to normal levels by 48 hours post-dose, with the exception of pyridoxal 5'-phosphate. nih.gov

Table 1: Effect of this compound (PNG) on the Short-Term Metabolism of [14C]Pyridoxine in Rats An interactive data table will be displayed here in a compatible browser.

| Time Post-Dose | Observation in PNG-Treated Group vs. Control | Reference |

|---|---|---|

| 6 hours | Predominant excretion of unchanged PNG. | nih.gov |

| 6-12 hours | Maximal difference in reduced 14C retention in the liver. | nih.gov |

| 12 hours | Greatest difference in the percentage of urinary [14C]4-pyridoxic acid (lower in PNG group). | nih.gov |

| ~12 hours | Greater relative concentrations of hepatic [14C]pyridoxal 5'-phosphate and [14C]pyridoxamine 5'-phosphate. | nih.gov |

| 48 hours | No significant difference in the distribution of most vitamin B6 metabolites, except for pyridoxal 5'-phosphate. | nih.gov |

These quantitative data provide strong evidence that PNG quantitatively alters the in vivo metabolism and retention of pyridoxine, acting as a metabolic antagonist. nih.gov

Analytical Methodologies for Research

Extraction and Sample Preparation Techniques for Various Biological Matrices

The initial step in the analysis of PNG is its efficient extraction from the sample matrix while preserving its integrity. The choice of extraction method depends on the nature of the sample (e.g., plant tissues, animal tissues, plasma, or cerebrospinal fluid) and the specific analytical technique to be employed.

Commonly used approaches involve acid and/or enzymatic hydrolysis to release B6 vitamers from their bound forms. For instance, treatment with hydrochloric, sulfuric, or trichloroacetic acid, often combined with heating, is used to liberate covalently bound vitamers. researchgate.net However, for a comprehensive analysis that includes the glycosylated form, enzymatic hydrolysis is necessary. Enzyme preparations containing β-glucosidase and acid phosphatase are used to specifically cleave the glucoside bond of PNG and the phosphate (B84403) esters of phosphorylated vitamers, respectively. researchgate.net The efficiency of these enzyme preparations must be carefully validated to ensure complete conversion. researchgate.net

For liquid samples such as plasma, whole blood, or cerebrospinal fluid, sample preparation often involves a protein precipitation step. qut.edu.aunih.gov This is typically achieved by adding agents like trichloroacetic acid (TCA) or organic solvents such as acetonitrile. nih.gov Acetonitrile precipitation, for example, has been shown to greatly improve the subsequent chromatographic separation of B6 vitamers in cerebrospinal fluid samples. nih.gov In all cases, sample preparation steps should be conducted under reduced light conditions to prevent the degradation of light-sensitive B6 vitamers. qut.edu.au

A simple extraction procedure for mammalian liver involves homogenization followed by deproteinization to allow for the comprehensive analysis of multiple B vitamins. nih.gov The recovery of the extraction method is a critical parameter and is often assessed by spiking the sample matrix with known amounts of the analytes before extraction. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating the various B6 vitamers from each other and from interfering components in the sample extract. Due to the different physicochemical properties of the vitamers, ranging from the non-phosphorylated forms to the more polar phosphorylated and glycosylated forms, chromatographic methods must be carefully optimized.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used, sensitive, and reliable technique for quantifying vitamin B6 vitamers. tandfonline.com Since not all B6 vitamers are naturally fluorescent, a post-column derivatization step is often employed. The separated vitamers are mixed with a reagent, such as sodium bisulfite in a phosphate buffer, to form highly fluorescent derivatives that can be detected with high sensitivity. nih.gov Another approach involves the specific enzymatic conversion of all seven vitamin B6 compounds, including PNG, into the highly fluorescent compound 4-pyridoxolactone prior to chromatographic separation. tandfonline.com

Reversed-phase chromatography using a C18 column is the most common separation mode. nih.gov Ion-pair reversed-phase chromatography, which involves adding an ion-pairing agent like 1-octanesulfonic acid to the mobile phase, is particularly effective for separating the phosphorylated and non-phosphorylated vitamers in a single analytical run. nih.gov

| Parameter | HPLC-FLD Method 1 | HPLC-FLD Method 2 |

|---|---|---|

| Column | C18 (ODS) | Aqua C18 |

| Mobile Phase | Gradient of acetonitrile (0.5-15%) in potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16 | Gradient of water with 0.2% formic acid and acetonitrile with 0.2% formic acid |

| Detection | Fluorescence (Ex: 328 nm, Em: 393 nm) after post-column derivatization | Fluorescence Detection |

| Analytes | PLP, 4-PA, PM, PL, PN, PMP | Pyridoxine (B80251), Melatonin |

| Reference | nih.gov | mdpi.com |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of B6 vitamers due to its superior sensitivity, specificity, and ability to handle complex matrices. nih.gov This technique allows for the direct quantification of PNG without the need for enzymatic conversion steps. nih.govdntb.gov.ua

Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) have been successfully applied. HILIC can offer improved retention and separation for highly polar compounds like the phosphorylated B6 vitamers. nih.gov The use of tandem mass spectrometry allows for detection via multiple reaction monitoring (MRM), where a specific precursor ion is fragmented, and a resulting product ion is monitored. This provides a high degree of certainty in analyte identification and quantification, even at very low concentrations. qut.edu.au For example, in the positive ion mode, the transition of the parent ion to the product ion for Pyridoxal (B1214274) 5'-phosphate (PLP) is monitored at m/z 248.0 → 150.1. qut.edu.au

| Parameter | LC-MS/MS Method 1 (Food) | LC-MS/MS Method 2 (CSF) |

|---|---|---|

| Chromatography | Reversed-Phase | UPLC on C18 column |

| Mobile Phase | Gradient of 0.1% formic acid in water and methanol | Gradient with 0.1% formic acid in methanol |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |

| Analytes Quantified | PN, PL, PM, PMP, PNG | PLP, PL, PN, PM, PA |

| Run Time | 14.5 minutes | 4.7 minutes |

| Reference | nih.gov | nih.gov |

Stable Isotope Dilution Assays (SIDA) and Isotopic Labeling

Stable Isotope Dilution Assay (SIDA) is a powerful quantification technique, particularly when used with LC-MS/MS, that corrects for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov The method involves adding a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of preparation. nih.gov

For the analysis of PNG, synthetically prepared [¹³C₆]-PNG serves as an ideal internal standard. nih.gov Because the labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. The quantification is based on the ratio of the signal from the native analyte to that of the labeled internal standard, resulting in highly accurate and precise measurements. nih.gov

Isotopic labeling is also invaluable for metabolic and bioavailability studies. By administering deuterium-labeled ([²H]) forms of PNG and Pyridoxine (PN), researchers can trace their absorption and metabolic conversion in the human body. nih.govnih.gov The urinary excretion of the labeled metabolite, 4-pyridoxic acid, is measured to determine the extent to which dietary PNG is utilized as a source of vitamin B6. nih.gov

Methodologies for Assessing Enzymatic Activities

The metabolic utilization of PNG requires the hydrolytic cleavage of the glucose moiety, a reaction catalyzed by β-glucosidases. Assessing the activity of these enzymes is key to understanding the bioavailability of PNG.

Enzyme activity can be measured using various substrates. Common in vitro assays use synthetic chromogenic or fluorogenic substrates, such as p-nitrophenyl-β-D-glucopyranoside or 4-methylumbelliferyl-β-D-glucoside. nih.govsigmaaldrich.com The enzyme-catalyzed hydrolysis of these substrates releases a product that can be easily quantified by spectrophotometry or fluorometry, with the rate of product formation being directly proportional to the enzyme activity. assaygenie.com

For more specific investigations into PNG metabolism, radiolabeled or stable isotope-labeled PNG can be used as the substrate. For example, research using tritiated PNG has been conducted to evaluate the ability of broad-specificity β-glucosidases in mammalian tissues to release free pyridoxine. nih.gov Such studies have identified enzymatic activity capable of hydrolyzing PNG in the intestinal mucosa and kidney. nih.gov These assays typically involve incubating the labeled substrate with tissue homogenates or cellular fractions and then separating and quantifying the labeled pyridoxine that is released. nih.gov

Considerations for Comprehensive Vitamin B6 Profiling

A comprehensive assessment of vitamin B6 status requires the measurement of multiple vitamers, as the distribution can vary significantly between different foods and biological tissues. tandfonline.comnih.gov Relying on the measurement of a single vitamer, such as plasma PLP, may not provide a complete picture of nutritional status or metabolic function. nih.gov

The simultaneous measurement of all B6 vitamers is challenging due to their wide range of polarities, from the hydrophobic pyridoxine to the highly hydrophilic pyridoxal 5'-phosphate and pyridoxine 5'-β-D-glucoside. nih.gov Analytical methods, therefore, must be robust enough to separate and detect all these forms in one analytical run. nih.gov Techniques like HILIC-LC-MS/MS are particularly suited for this purpose. nih.gov

Research Models and Experimental Approaches

In Vitro Cellular Models for Uptake and Hydrolysis Studies

In vitro models provide a controlled environment to study the specific mechanisms of cellular uptake and enzymatic hydrolysis of Pyridoxine (B80251) 5'-β-D-Glucoside (PNG). These systems are crucial for isolating cellular processes from the systemic complexities of a whole organism.

The Caco-2 human colon adenocarcinoma cell line is a widely used and well-characterized in vitro model for studying the absorption of nutrients and drugs in the human small intestine. researchgate.net When cultured, these cells differentiate to form a polarized monolayer with a brush border, mimicking the intestinal epithelium. researchgate.netplos.org

Studies using Caco-2 cells have been instrumental in understanding how PNG is absorbed. Research has shown that PNG can be taken up intact by these cells through a passive diffusion process that is not dependent on sodium ions. nih.govovid.com This was determined by experiments where substituting Na+ in the culture medium with other ions like K+, Li+, or Tris did not significantly reduce PNG uptake. nih.govovid.com

The Caco-2 cell model has also clarified the enzymatic hydrolysis of PNG. These cells express the brush border enzyme lactase-phlorizin hydrolase (LPH) but lack the cytosolic pyridoxine-β-D-glucoside hydrolase (PNGH). nih.govovid.com This allows for the specific study of LPH's role. It has been demonstrated that LPH catalyzes the cleavage of the β-glucosidic bond to release free pyridoxine. nih.govovid.com Furthermore, the presence of lactose (B1674315) in the culture medium competitively inhibits the LPH-catalyzed hydrolysis of PNG, leading to a decrease in the intracellular concentration of pyridoxal (B1214274), a subsequent metabolite of pyridoxine. nih.govovid.com

Table 1: Summary of Pyridoxine 5'-β-D-Glucoside Studies in Caco-2 Cells

| Parameter Studied | Experimental Finding | Citation |

|---|---|---|

| Uptake Mechanism | Passive diffusion; uptake is linear over 5-500 micromol/L. | nih.govovid.com |

| Sodium Dependence | Uptake is Na+-independent. | nih.govovid.com |

| Hydrolyzing Enzymes Present | Lactase-phlorizin hydrolase (LPH) is expressed; cytosolic PNG hydrolase (PNGH) is not. | nih.govovid.com |

| Effect of Lactose | Competitively inhibits LPH-catalyzed hydrolysis of PNG. | nih.govovid.com |

| Metabolite Formation | Hydrolysis releases pyridoxine, which is then converted to pyridoxal. | nih.govovid.com |

Animal Models for Metabolic and Bioavailability Investigations

Studies in rats have revealed that PNG has poor bioavailability as a source of vitamin B6. nih.gov When administered to rats, PNG quantitatively alters the metabolism and in vivo retention of co-administered, non-glycosylated pyridoxine. nih.gov Specifically, the presence of PNG was found to be inversely proportional to the concentration of urinary 4-pyridoxic acid, the primary catabolite of vitamin B6, derived from concurrently administered [14C]pyridoxine. nih.gov Further investigations showed that feeding rats diets containing PNG led to an accumulation of hepatic pyridoxine 5'-phosphate, which was not detected in rats fed pyridoxine alone, while levels of the active coenzyme form, pyridoxal 5'-phosphate, decreased. nih.gov

Research using isolated rat liver cells (hepatocytes) demonstrated that PNG is taken up by a transport system shared with free pyridoxine. documentsdelivered.com Unlabeled PNG was found to competitively inhibit the uptake of radiolabeled pyridoxine, indicating they compete for the same transport mechanism. documentsdelivered.com The rate-limiting step in the metabolism of PNG within these cells appears to be its initial hydrolysis to release free pyridoxine. documentsdelivered.com

A critical finding from comparative studies is the significant variation in PNG bioavailability between different species, most notably between rats and humans. While early studies in rats indicated poor utilization, research in humans has shown that the bioavailability of PNG is substantially higher, although still incomplete. nih.govnih.gov

Using stable-isotopic methods, the bioavailability of PNG in adult men was determined to be approximately 50-58% relative to that of free pyridoxine. nih.govnih.gov This contrasts sharply with the much lower availability observed in rats. nih.gov This difference suggests that the enzymatic capacity to hydrolyze the glucoside linkage is more efficient in the human gastrointestinal tract. nih.gov Indeed, studies evaluating β-glucosidase activity in tissue homogenates found that while activity was present in the intestine and liver of rats and guinea pigs, it was highest in human intestinal tissue. nih.gov

Furthermore, while PNG exhibits an antagonistic effect on the metabolism of co-ingested pyridoxine in both species, this inhibition is less pronounced in humans than in rats. nih.govdartmouth.edu These species-specific differences underscore the limitations of directly extrapolating quantitative bioavailability data from rats to humans.

Table 2: Comparative Bioavailability of Pyridoxine 5'-β-D-Glucoside

| Species | Relative Bioavailability (vs. Pyridoxine) | Key Findings | Citation |

|---|---|---|---|

| Rat | Poor | Significantly alters metabolism of co-ingested pyridoxine. | nih.gov |

| Human | ~50-58% | Inhibitory effect on pyridoxine metabolism is less pronounced than in rats. | nih.govnih.gov |

The pronounced species-specific variations in PNG metabolism highlight the critical importance of selecting an appropriate animal model for quantitative studies intended to reflect human nutrition. msu.edu Given that the bioavailability of PNG is significantly lower in rats than in humans, the rat model may not be suitable for accurately quantifying the nutritional value of PNG for humans. nih.govnih.gov However, it remains a valuable model for investigating the biochemical mechanisms of interaction and inhibition. nih.govnih.gov

Other animal models have been utilized to explore specific aspects of PNG hydrolysis. For example, porcine jejunal mucosa was used to identify, purify, and characterize a novel cytosolic enzyme, pyridoxine-β-D-glucoside hydrolase, which efficiently hydrolyzes PNG. nih.gov Considering that pigs are often regarded as a good model for human digestion and metabolism, this model may offer more relevant insights into the specific enzymes involved in human utilization of PNG. msu.edunih.gov The selection of an animal model must, therefore, be carefully considered based on the specific research question, with an awareness of the metabolic differences between the model species and humans.

Plant-Based Experimental Systems for Biosynthesis and Function

Understanding the role of PNG in plants, where it is naturally synthesized, is crucial. Plant-based experimental systems are used to investigate its biosynthesis and physiological function within the plant itself.

PNG can be a major form of vitamin B6 in plant tissues, sometimes accounting for up to 75% of the total B6 content. nih.gov The biosynthesis of PNG from pyridoxine is catalyzed by a glucosyltransferase. Such an enzyme has been detected and characterized in pea seedlings (Pisum sativum). nih.gov

Experimental systems using transgenic plants have provided further insights. In Arabidopsis, efforts to biofortify the plant with vitamin B6 by overexpressing biosynthesis genes resulted in a significant increase in total B6 content, with a large portion of this increase being in the form of pyridoxine-5′-β-d-glucoside. nih.gov This indicates that the glycosylation of pyridoxine is a key metabolic route in plants when the vitamer is abundant. nih.govresearchgate.net While the precise physiological function of this glycosylation is not fully elucidated, it is hypothesized to be a storage or transport form of the vitamin that can be mobilized when needed, as enzymatic hydrolysis of the glucoside has been demonstrated in vitro using plant extracts. nih.gov

Q & A

Basic: What methodologies are recommended for assessing the bioavailability of pyridoxine 5'-beta-D-glucoside (PN-glucoside) in human studies?

Methodological Answer:

Bioavailability studies typically employ stable-isotopic labeling (e.g., deuterium-labeled PN-glucoside) and urinary excretion analysis of vitamin B6 metabolites like 4-pyridoxic acid (4PA). Key steps include:

- Isotopic Tracers : Administer oral doses of deuterated PN-glucoside ([²H₂]PN-glucoside) and compare urinary excretion of labeled 4PA to that from free pyridoxine ([²H₂]PN) .

- Control Groups : Use intravenous administration to differentiate intestinal absorption efficiency from systemic metabolism .

- Time-Course Analysis : Measure excretion rates at intervals (e.g., 0–8 h, 8–48 h) to assess absorption kinetics and competitive inhibition effects when co-administered with unlabeled PN .

Reported Bioavailability: ~50–58% in humans, contrasting with lower values in rodents due to species-specific β-glucosidase activity .

Advanced: How can enzyme kinetics studies elucidate the substrate specificity of pyridoxine 5'-O-beta-D-glucosyltransferase (EC 2.4.1.160)?

Methodological Answer:

Enzyme characterization involves:

- Substrate Saturation Assays : Determine Michaelis-Menten constants (Km, Vmax) using purified enzyme and substrates (PN, UDP-glucose) under controlled pH/temperature .

- Inhibitor Screening : Test analogs (e.g., pyridoxal glucoside) to identify competitive/non-competitive inhibition patterns .

- Structural Analysis : X-ray crystallography or cryo-EM to resolve active-site interactions, as demonstrated for Mycobacterium tuberculosis’ Rv2607 oxidase, which shows atypical substrate binding despite homology to PNPOx .

- pH Dependency : Assess activity across physiological pH ranges to model in vivo relevance .

Basic: What analytical techniques are employed to quantify this compound in biological matrices?

Methodological Answer:

- HPLC with Fluorescence Detection : Post-column derivatization using 4-pyridoxolactone conversion via enzymatic reactions (e.g., phosphatase and oxidase treatments) enhances sensitivity .

- Mass Spectrometry (LC-MS/MS) : Deuterated internal standards improve accuracy for urinary or plasma samples .

- Enzymatic Hydrolysis : Use β-glucosidase to hydrolyze PN-glucoside to free PN, followed by quantification to estimate intact vs. metabolized fractions .

Advanced: What experimental approaches are used to resolve discrepancies in reported bioavailability values of PN-glucoside across model organisms?

Methodological Answer:

- Interspecies β-Glucosidase Profiling : Compare intestinal mucosa/microflora enzyme activity (e.g., humans vs. rats) via in vitro hydrolysis assays .

- Dual-Label Protocols : Co-administer oral and intravenous isotopes to disentangle absorption vs. first-pass metabolism differences .

- Genetic Knockout Models : Use β-glucosidase-deficient rodents to isolate host vs. microbial contributions to PN-glucoside utilization .

Basic: How should researchers design dose-response studies to evaluate the metabolic effects of PN-glucoside?

Methodological Answer:

- Dose Escalation : Administer increasing PN-glucoside:PN ratios (e.g., 0–40% by pyridoxine equivalents) while maintaining total vitamin B6 constant .

- Endpoint Selection : Track urinary 4PA excretion kinetics (rate vs. total extent) and plasma PLP levels as functional markers .

- Statistical Models : Apply quadratic regression (SAS REG procedure) to estimate optimal doses for maximal response, defining requirements at 95% efficacy .

Advanced: What structural biology techniques are critical for characterizing the catalytic mechanism of Rv2607 as a pyridoxine 5'-phosphate oxidase?

Methodological Answer:

- Crystallography : Resolve FMN-binding domains and substrate interactions at <2.0 Å resolution, as done for E. coli PNPOx .

- Mutagenesis Studies : Target conserved residues (e.g., His/Lys in the active site) to assess catalytic roles via kinetic assays .

- Mass Spectrometry (Native MS) : Monitor oligomeric states and cofactor binding under physiological conditions .

Basic: What statistical methods are appropriate for analyzing dose-dependent effects of PN-glucoside in animal models?

Methodological Answer:

- ANOVA with Post-Hoc Tests : Compare means across dose groups (e.g., one-way ANOVA in SAS) .

- Linear vs. Quadratic Trends : Use polynomial contrasts to distinguish dose-response patterns (e.g., PROC REG in SAS) .

- Power Analysis : Predefine sample sizes to detect biologically relevant differences (α=0.05, β=0.20) .

Advanced: How can researchers investigate the competitive inhibition of PN-glucoside on co-administered pyridoxine metabolism?

Methodological Answer:

- Isotopic Competition Assays : Co-administer [²H₂]PN with unlabeled PN-glucoside and quantify isotopic dilution in urinary 4PA .

- Tracer Kinetics Modeling : Use compartmental models to estimate inhibition constants (Ki) and turnover rates .

- In Situ Intestinal Perfusion : Measure luminal hydrolysis rates and PN uptake in rodent models under PN-glucoside competition .

Key Considerations for Experimental Design

- Ethical Compliance : Align protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Validation : Follow ICH Q2(R1) guidelines for analytical method validation (specificity, linearity, accuracy) .

- Contradiction Analysis : Compare findings with literature using Bland-Altman plots or meta-regression to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.